molecular formula C9H6F4O2 B13432903 6'-Fluoro-2'-hydroxy-3'-(trifluoromethyl)acetophenone

6'-Fluoro-2'-hydroxy-3'-(trifluoromethyl)acetophenone

Cat. No.: B13432903
M. Wt: 222.14 g/mol
InChI Key: FIFBXXJYSNPPGU-UHFFFAOYSA-N
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Description

6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a trifluoromethyl group attached to an acetophenone backbone. It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Scientific Research Applications

6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone include:

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-[6-fluoro-2-hydroxy-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F4O2/c1-4(14)7-6(10)3-2-5(8(7)15)9(11,12)13/h2-3,15H,1H3

InChI Key

FIFBXXJYSNPPGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)C(F)(F)F)F

Origin of Product

United States

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